molecular formula C8H12N2O2S B15059865 2-Amino-4-butylthiazole-5-carboxylic acid

2-Amino-4-butylthiazole-5-carboxylic acid

Cat. No.: B15059865
M. Wt: 200.26 g/mol
InChI Key: IDBSUAONWXHKAY-UHFFFAOYSA-N
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Description

2-Amino-4-butylthiazole-5-carboxylicacid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of an amino group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-butylthiazole-5-carboxylicacid typically involves the cyclization of appropriate precursors. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-butylthiazole-5-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-butylthiazole-5-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-butylthiazole-5-carboxylicacid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound’s anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-butylthiazole-5-carboxylicacid stands out due to its combined functional groups, which provide a unique set of chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-4-butyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H12N2O2S/c1-2-3-4-5-6(7(11)12)13-8(9)10-5/h2-4H2,1H3,(H2,9,10)(H,11,12)

InChI Key

IDBSUAONWXHKAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)N)C(=O)O

Origin of Product

United States

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